molecular formula C18H25F3N2O2 B2719918 tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate CAS No. 1707602-37-6

tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate

Cat. No.: B2719918
CAS No.: 1707602-37-6
M. Wt: 358.405
InChI Key: NUWAIWKGEXSMDS-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a trifluoromethyl-substituted benzyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.

    Attachment of the trifluoromethyl-substituted benzyl group: This step involves a nucleophilic substitution reaction where the benzyl group is introduced to the piperidine ring.

    Introduction of the amino group: The amino group is typically introduced through an amination reaction, using suitable amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the piperidine ring or the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to modulation of their activity. The piperidine ring and amino group may also contribute to the compound’s overall biological activity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 4-amino-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(22,9-11-23)12-13-6-4-5-7-14(13)18(19,20)21/h4-7H,8-12,22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWAIWKGEXSMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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